Receptor Selectivity Profile: NMDA NR1/NR2A Agonism vs. Nicotinic Acetylcholine Receptor Activity
Functional assays reveal that 1-bicyclo[2.2.1]hept-2-ylethanamine exhibits measurable agonist activity at the rat NMDA NR1/NR2A receptor with an EC50 of 1.80 μM (1.80E+3 nM), while demonstrating substantially weaker functional potency at the human nicotinic acetylcholine receptor (muscle subtype TE671) with an EC50 of 30 μM (3.00E+4 nM). This ~16.7-fold differential in receptor engagement magnitude indicates a preferential interaction profile toward the NMDA receptor system over peripheral nicotinic receptor subtypes [1] [2].
| Evidence Dimension | Functional agonist potency (EC50) |
|---|---|
| Target Compound Data | 1.80 μM (1.80E+3 nM) at rat NMDA NR1/NR2A receptor |
| Comparator Or Baseline | 30 μM (3.00E+4 nM) at human nicotinic acetylcholine receptor TE671 |
| Quantified Difference | ~16.7-fold higher potency at NMDA NR1/NR2A relative to nAChR |
| Conditions | Rat NR1/NR2A expressed in BHK21 cells, intracellular calcium FLIPR assay; human nAChR TE671 functional assay |
Why This Matters
This quantitative selectivity profile enables researchers studying NMDA receptor pharmacology to prioritize this scaffold over structurally related bicyclic amines lacking characterized receptor bias, reducing off-target nAChR interference in CNS-focused assays.
- [1] BindingDB. Agonist activity at rat NR1/NR2A receptor expressed in BHK21 cells assessed as change in intracellular calcium levels by FLIPR assay. EC50: 1.80E+3 nM. View Source
- [2] BindingDB. Functional potencies and efficacies at human Nicotinic acetylcholine receptor subtype TE671 (muscle). EC50: 3.00E+4 nM. View Source
